molecular formula C23H14F3N3OS2 B304127 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Katalognummer B304127
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: ZJSONEAANSVTDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases.

Wirkmechanismus

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide works by inhibiting the activity of BTK, a key protein involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which are important for the immune system's response to infection and disease. By inhibiting BTK, this compound prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of cancer cell growth and immune cell activation. This compound has also been shown to induce apoptosis (cell death) in cancer cells, further inhibiting tumor growth. In preclinical studies, this compound has been well-tolerated with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. However, this compound's potency may also lead to potential limitations, such as the development of drug resistance and the need for combination therapy.

Zukünftige Richtungen

For 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide research include the investigation of its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to understand the mechanisms of drug resistance and to identify biomarkers that can predict treatment response. The development of this compound analogs with improved pharmacokinetic properties and reduced toxicity is also an area of ongoing research.

Synthesemethoden

The synthesis of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-5-nitropyridine with 2-thiophenecarboxaldehyde, followed by the reaction with 2-naphthylamine and trifluoromethylthiophene-2-carboxylic acid. The final product is obtained after purification and isolation through column chromatography.

Wissenschaftliche Forschungsanwendungen

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C23H14F3N3OS2

Molekulargewicht

469.5 g/mol

IUPAC-Name

3-amino-N-naphthalen-2-yl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H14F3N3OS2/c24-23(25,26)15-11-16(17-6-3-9-31-17)29-22-18(15)19(27)20(32-22)21(30)28-14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,27H2,(H,28,30)

InChI-Schlüssel

ZJSONEAANSVTDP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.